Superior Therapeutic Window: BNC105 Achieves 95% Vascular Disruption at 1/8th of NOAEL versus 90% at NOAEL for CA4
In preclinical models directly comparing vascular disruption and toxicity, BNC105 demonstrated a substantially wider therapeutic window than the benchmark VDA combretastatin A-4 (CA4). CA4 produces 90% vascular disruption at its no observed adverse event level (NOAEL), whereas BNC105 causes 95% vascular disruption at only one-eighth (1/8) of its NOAEL [1]. This indicates that BNC105 achieves superior vascular disruption at a substantially lower fraction of its maximally tolerated dose, suggesting a more favorable safety-efficacy profile for in vivo studies.
| Evidence Dimension | Vascular disruption efficacy relative to NOAEL |
|---|---|
| Target Compound Data | BNC105: 95% vascular disruption at 1/8th of NOAEL |
| Comparator Or Baseline | CA4: 90% vascular disruption at NOAEL (full NOAEL dose) |
| Quantified Difference | BNC105 achieves 5% higher absolute disruption (95% vs 90%) at an 8-fold lower relative dose (1/8 NOAEL vs 1x NOAEL) |
| Conditions | In vivo preclinical vascular disruption assay in tumor-bearing mice |
Why This Matters
This differentiation directly impacts study design where dose-limiting cardiovascular toxicity constrains the use of CA4P, as BNC105P may permit higher effective dosing relative to toxicity thresholds.
- [1] Kremmidiotis G, Leske AF, Lavranos TC, et al. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy. Mol Cancer Ther. 2010;9(6):1562-1573. View Source
